molecular formula C10H10ClNO4 B2540777 Ethyl 2-(4-chloro-2-nitrophenyl)acetate CAS No. 108274-38-0

Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Cat. No.: B2540777
CAS No.: 108274-38-0
M. Wt: 243.64
InChI Key: NFTIGSHTDJWTAT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of phenylacetate, characterized by the presence of a chloro and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate typically involves the esterification of 2-(4-chloro-2-nitrophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-chloro-2-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: Ethyl 2-(4-chloro-2-aminophenyl)acetate.

    Substitution: Ethyl 2-(4-substituted-2-nitrophenyl)acetate.

    Hydrolysis: 2-(4-chloro-2-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(4-chloro-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro and chloro groups on the phenyl ring can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Ethyl 2-(4-chloro-2-nitrophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-chloro-2-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group, which may affect its physical properties and reactivity.

    Ethyl 2-(4-bromo-2-nitrophenyl)acetate:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 2-(4-chloro-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTIGSHTDJWTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108274-38-0
Record name (4-CHLORO-2-NITRO-PHENYL)-ACETIC ACID ETHYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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